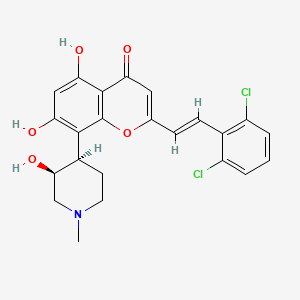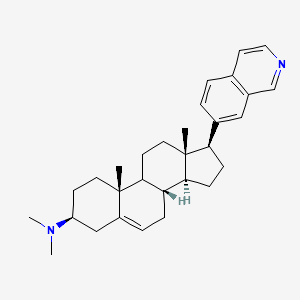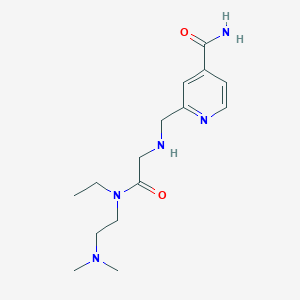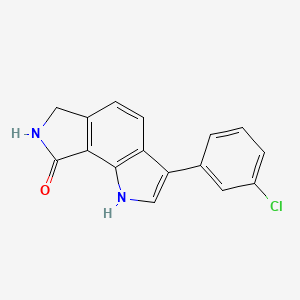
LUF5771
Übersicht
Beschreibung
LUF5771 ist ein potenter allosterischer Inhibitor von rekombinantem Luteinisierendem Hormon und Org 43553. Es ist bekannt für seine Fähigkeit, den Luteinisierenden Hormonrezeptor mit geringer Wirksamkeit teilweise zu aktivieren
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
LUF5771 kann durch eine Gold(I)-katalysierte dehydrogenative Cycloisomerisierung von 1,4-Enynestern in Gegenwart von 2,3-Dichlor-5,6-dicyanobenzochinon oder N-Fluorbenzolsulfonimid synthetisiert werden . Dieses Verfahren ermöglicht die effiziente Herstellung von 3,5-disubstituierten Phenolderivaten, die wichtige Zwischenprodukte bei der Synthese von this compound sind .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, bietet der Syntheseweg, der Gold(I)-katalysierte Reaktionen beinhaltet, einen skalierbaren Ansatz für seine Produktion. Die Verwendung homogener Katalyse und die selektive Kontrolle von Substitutionssmustern machen diese Methode für die großtechnische Synthese geeignet .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LUF5771 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter geeigneten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
LUF5771 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die sieben Transmembrandomäne des luteinisierenden Hormonrezeptors bindet, ähnlich wie Org 43553 . Diese Bindung erhöht die Radioligand-Dissoziation und aktiviert den Rezeptor mit geringer Wirksamkeit teilweise . Die beteiligten molekularen Zielstrukturen und Pfade umfassen den luteinisierenden Hormonrezeptor und assoziierte Signalwege .
Wirkmechanismus
LUF5771 exerts its effects by binding to the seven transmembrane domain of the luteinizing hormone receptor, similar to Org 43553 . This binding increases radioligand dissociation and partially activates the receptor with low efficacy . The molecular targets and pathways involved include the luteinizing hormone receptor and associated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Org 43553: Ein weiterer allosterischer Inhibitor des luteinisierenden Hormonrezeptors.
LUF5419: Steigert die Bindung und Wirksamkeit von Org 43553.
Einzigartigkeit von LUF5771
This compound ist einzigartig durch seine Fähigkeit, den luteinisierenden Hormonrezeptor mit geringer Wirksamkeit teilweise zu aktivieren, was es zu einem wertvollen Werkzeug für die Untersuchung der Rezeptormodulation und die Entwicklung neuer therapeutischer Mittel macht .
Eigenschaften
IUPAC Name |
(3,5-diphenylphenyl) N-cyclopentylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-24(25-22-13-7-8-14-22)27-23-16-20(18-9-3-1-4-10-18)15-21(17-23)19-11-5-2-6-12-19/h1-6,9-12,15-17,22H,7-8,13-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYOWRRXJIPCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)OC2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141802-49-4 | |
| Record name | 5-Phenyl-(1,1'-biphenyl)-3-yl N-cyclopentylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141802494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-PHENYL-(1,1'-BIPHENYL)-3-YL N-CYCLOPENTYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XGG437C7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One](/img/structure/B1192962.png)


